molecular formula C19H16N4O4S B2371709 2-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-72-2

2-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2371709
CAS No.: 396720-72-2
M. Wt: 396.42
InChI Key: OFQYLOVOBWFTPP-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H16N4O4S and its molecular weight is 396.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by Yoshida et al. (2005) describes the synthesis of benzothiazole derivatives, including compounds similar to the one , which showed selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005).
  • Lalpara et al. (2021) synthesized a series of N-substituted dihydropyrimidine derivatives, demonstrating the process of synthesizing complex molecules with structural similarities (Lalpara et al., 2021).
  • Park et al. (2014) discovered a novel benzamide derivative with potential as a glucokinase activator for treating type 2 diabetes, highlighting the therapeutic potential of benzamide compounds (Park et al., 2014).

Potential Applications

  • Crich and Rumthao (2004) described the synthesis of carbazomycin B, a process which might offer insights into the synthesis and potential applications of structurally related compounds (Crich & Rumthao, 2004).
  • Maurya et al. (2013) synthesized various substituted derivatives for in vitro anti-tubercular activity, suggesting possible medical applications of structurally similar compounds (Maurya et al., 2013).

Chemical Properties and Interactions

  • Saeed et al. (2020) conducted a study on the X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, which can provide insights into the physical and chemical properties of similar compounds (Saeed et al., 2020).
  • Viji et al. (2020) performed molecular docking and quantum chemical calculations on a phenol derivative, which may be relevant for understanding the molecular interactions of similar compounds (Viji et al., 2020).

Properties

IUPAC Name

2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-27-17-5-3-2-4-14(17)19(24)20-18-15-10-28-11-16(15)21-22(18)12-6-8-13(9-7-12)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQYLOVOBWFTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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